molecular formula C23H23N5O2S B2878315 N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-08-5

N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2878315
CAS No.: 894040-08-5
M. Wt: 433.53
InChI Key: YARXPODTGOMDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a thiazolo[3,2-b][1,2,4]triazole group, and two phenyl groups . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxalamide group could be introduced through a reaction with an appropriate isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For instance, similar compounds exhibit properties like being a liquid at room temperature and having a specific refractive index .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the potential of related thiazolo[3,2-b][1,2,4]triazole derivatives in the synthesis of heterocyclic compounds. These compounds are of interest for their diverse pharmacological activities. For example, the cyclocondensation of amino-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives leads to the formation of novel thiazolo[3,2-b][1,2,4]triazole compounds, demonstrating the chemical versatility and potential pharmaceutical applications of these heterocycles (Liu, Shih, & Hu, 1987).

Antiallergy Activity

N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the core structure of interest, have been synthesized and tested for their antiallergy activity. These compounds have shown promising results in rat models, indicating the potential for the development of new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Neuroprotective Agents

Research into novel 1,2,3-triazole-tethered coumarin derivatives, which share structural motifs with the chemical of interest, has indicated potential neuroprotective effects. These compounds have been evaluated for their ability to protect against oxidative stress-induced damage in PC12 cell lines, suggesting their utility in developing treatments for neurodegenerative diseases (Kumari et al., 2018).

Antimicrobial Agents

Derivatives of thiazolo[3,2-b][1,2,4]triazoles have been explored for their antimicrobial properties. For instance, novel analogs of pyrazol-5-ones derived from 2-amino benzothiazoles have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for these compounds in antimicrobial therapy (Palkar et al., 2017).

Corrosion Inhibition

Additionally, certain thiazoles have been studied for their application as corrosion inhibitors, indicating the broad utility of these compounds beyond pharmaceuticals. The synthesis and application of thiazoles as corrosion inhibitors for copper in acidic solutions have been documented, suggesting industrial applications for these chemical structures (Farahati et al., 2019).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-6-4-9-17(12-14)20-26-23-28(27-20)18(13-31-23)10-11-24-21(29)22(30)25-19-15(2)7-5-8-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARXPODTGOMDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.